molecular formula C12H16O B7938855 1-(2,5-dimethylphenyl)but-3-en-1-ol

1-(2,5-dimethylphenyl)but-3-en-1-ol

Cat. No.: B7938855
M. Wt: 176.25 g/mol
InChI Key: ITPXRCPSHIPCNG-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylphenyl)but-3-en-1-ol, with the molecular formula C12H16O and a molecular weight of 176.25 g/mol, is a chiral allylic alcohol of significant interest in organic and medicinal chemistry research . This compound serves as a valuable synthetic intermediate, or "chiral synthon," for the production of more complex, biologically active molecules . Its structure, featuring a but-3-en-1-ol chain attached to a 2,5-dimethylphenyl ring, makes it a versatile building block. Researchers utilize this compound in the development of novel chemical entities, including lactones that are investigated for their potential anticancer properties . The synthesis of this specific compound has been reported in research focused on kinetic resolution through lipase-catalyzed transesterification, a method employed to obtain enantiomerically enriched forms which are crucial for studying structure-activity relationships in bioactive compounds . As a key intermediate, this compound provides researchers with a versatile scaffold for further chemical modifications, supporting projects in drug discovery and the synthesis of fine chemicals. This product is intended for research purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,5-dimethylphenyl)but-3-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-4-5-12(13)11-8-9(2)6-7-10(11)3/h4,6-8,12-13H,1,5H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITPXRCPSHIPCNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(CC=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 2,5 Dimethylphenyl but 3 En 1 Ol and Analogues

Enantioselective and Stereoselective Synthetic Pathways

The precise three-dimensional arrangement of atoms in a molecule can dramatically influence its biological activity and physical properties. Enantioselective synthesis, which aims to produce one enantiomer of a chiral molecule in excess over the other, is therefore of paramount importance.

Asymmetric Nucleophilic Additions to Carbonyl Compounds

A cornerstone of asymmetric synthesis is the nucleophilic addition to carbonyl compounds, where a new stereocenter is created at the carbonyl carbon.

While specific literature detailing the allylation of 2,5-dimethylbenzaldehyde (B165460) with vinylchromium reagents to form 1-(2,5-dimethylphenyl)but-3-en-1-ol is not prevalent in the searched results, the general methodology of using organochromium reagents for the asymmetric synthesis of alcohols is a well-established and powerful tool. This method typically involves the in-situ formation of a chiral chromium catalyst that directs the addition of a vinyl nucleophile to an aldehyde, yielding a chiral allylic alcohol with high enantioselectivity. The success of this approach hinges on the design of the chiral ligand that coordinates to the chromium center.

A modular and effective method for synthesizing allylic alcohols involves a copper-catalyzed hydrocarbonylative coupling of alkynes with alkyl halides, followed by a 1,2-reduction. nsf.govnih.gov This tandem sequence allows for the construction of diverse allylic alcohols. nsf.govnih.gov The process is particularly useful for creating allylic alcohols with α-quaternary carbon centers when using tertiary alkyl halides. nsf.govnih.gov

The mechanism for this reaction differs depending on the nature of the alkyl halide. nsf.gov For tertiary electrophiles, it is proposed that an acyl halide is formed through a radical atom transfer carbonylation (ATC) process. nsf.gov In contrast, primary and secondary alkyl halides are thought to proceed through a different pathway to generate the key copper(III) oxidative adduct. nsf.gov The subsequent reduction of the intermediate α,β-unsaturated ketone shows a preference for 1,2-reduction, a phenomenon that has been rationalized using density functional theory (DFT) transition state analysis. nsf.gov This method has been successfully extended to primary and secondary alkyl iodides by using internal alkynes with aryl substituents, affording trisubstituted allylic alcohols in high yields and with good regioselectivity. nsf.gov

Reactant 1Reactant 2Catalyst SystemProductKey Features
AlkynesAlkyl Halides (tertiary, secondary, primary)Copper Catalyst / HydrosilaneAllylic AlcoholsModular procedure, applicable to a range of alkyl halides, high 1,2-reduction selectivity. nsf.govnih.gov

Chemoenzymatic and Biocatalytic Approaches

Enzymes are increasingly utilized as catalysts in organic synthesis due to their high selectivity and ability to function under mild reaction conditions.

Kinetic resolution is a widely used technique to separate a racemic mixture of chiral compounds. In the context of this compound, this can be achieved through enantioselective acyl transfer, a reaction often catalyzed by lipases. researchgate.netjst.go.jp

In a typical procedure, the racemic alcohol is reacted with an acyl donor, such as an ester, in the presence of a lipase (B570770). The enzyme selectively catalyzes the acylation of one enantiomer of the alcohol at a much faster rate than the other. This results in a mixture of the acylated enantiomer and the unreacted, enantiomerically enriched alcohol, which can then be separated.

Research has shown that Lecitase™ Ultra, an immobilized lipase, is a highly effective biocatalyst for the kinetic resolution of (E)-4-arylbut-3-en-2-ol systems via transesterification. researchgate.net For the analogue with a 2,5-dimethylphenyl ring, excellent results were obtained, achieving high enantiomeric excess for both the remaining substrate and the product. researchgate.net The choice of solvent and acyl donor can significantly influence the efficiency and selectivity of the resolution.

SubstrateBiocatalystAcyl DonorKey Finding
(E)-4-(2,5-dimethylphenyl)but-3-en-2-olImmobilized Lecitase™ UltraVinyl estersHigh enantiomeric excess (>95-99%) for both the unreacted alcohol and the acylated product. researchgate.net

An alternative to enantioselective acylation is the enzymatic hydrolysis of a racemic ester derivative of the target alcohol. In this approach, the racemic alcohol is first converted to an ester, such as an acetate (B1210297). This racemic ester is then subjected to hydrolysis in the presence of an enzyme, often a lipase or an esterase. The enzyme selectively hydrolyzes one enantiomer of the ester back to the alcohol, leaving the other enantiomer of the ester unreacted.

Crude enzyme preparations, such as pig liver acetone (B3395972) powder (PLAP), have been successfully employed for the enantioselective hydrolysis of acetates of various racemic alcohols, yielding chiral alcohols in high optical purities. researchgate.net These crude preparations are often advantageous due to their low cost and broad substrate applicability. researchgate.net The hydrolysis is typically carried out in a two-phase system, for instance, an ether and an aqueous phosphate (B84403) buffer, to facilitate the reaction and product separation. researchgate.net While direct evidence for the hydrolysis of 1-(2,5-dimethylphenyl)but-3-en-1-yl acetate using crude enzymes was not found in the provided search results, the general applicability of this method to a wide range of aryl-substituted alcohols suggests its potential for this specific substrate. researchgate.net

Substrate TypeEnzyme SourceReaction TypeOutcome
Racemic acetates of 1-arylalkanolsCrude liver acetone powders (e.g., PLAP, GLAP, CLAP, BLAP)Enantioselective hydrolysisProduction of optically pure alcohols. researchgate.net

Transition Metal-Catalyzed Asymmetric Allylic Alkylation

The asymmetric allylic alkylation reaction, particularly catalyzed by palladium and rhodium complexes, has been extensively developed for the synthesis of a wide array of chiral molecules. nih.govnih.govnih.govdicp.ac.cnrsc.org In the context of synthesizing this compound, this would conceptually involve the reaction of an allylmetal reagent with 2,5-dimethylbenzaldehyde or the reaction of a suitable nucleophile with an allylic precursor derived from a 2,5-dimethylphenyl-substituted substrate.

Rhodium-catalyzed AAA has emerged as a particularly effective method for the regio- and stereospecific allylic substitution of chiral allylic carbonates. nih.gov These reactions often proceed with high fidelity, allowing for the transfer of chirality from the starting material to the product. Furthermore, the development of enantioselective variants using prochiral nucleophiles with achiral allylic electrophiles has significantly broadened the scope of this transformation. nih.gov

Palladium-catalyzed AAA is another cornerstone of modern synthetic chemistry, enabling the construction of vicinal tertiary and all-carbon quaternary stereocenters with high levels of enantioselectivity. nih.govnih.gov The use of specifically designed chiral ligands, such as spiroketal-based diphosphines (SKP), has been instrumental in achieving high regio-, diastereo-, and enantioselectivity in the allylic alkylation of β-ketocarbonyls with Morita-Baylis-Hillman adducts. nih.gov While a direct synthesis of this compound via this method is not explicitly detailed in the literature, the extensive scope of these reactions suggests its feasibility. For instance, the palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) of thietane (B1214591) 1,1-dioxides demonstrates the potential to generate highly enantioenriched products from racemic precursors. nih.gov

The general applicability of these methods is highlighted by the successful allylation of a diverse range of substrates, including various aryl-substituted systems. The choice of metal, ligand, and reaction conditions is crucial in controlling the regio- and stereoselectivity of the transformation.

Strategic Approaches to Aryl-Substituted Allylic Alcohol Scaffolds

Alternative and more direct strategies for the synthesis of aryl-substituted allylic alcohols like this compound involve the stereoselective transformation of readily available carbonyl compounds.

Stereoselective Reduction of α,β-Unsaturated Ketones

The stereoselective 1,2-reduction of α,β-unsaturated ketones presents a direct and atom-economical route to chiral allylic alcohols. The precursor for the target molecule, 1-(2,5-dimethylphenyl)but-3-en-1-one, can be synthesized through methods such as the Claisen-Schmidt condensation of 1-(2,5-dimethylphenyl)ethan-1-one with acrolein. A related chalcone, (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one, has been synthesized via the aldol (B89426) condensation of 1-(2,5-dimethylphenyl)ethan-1-one and benzaldehyde (B42025). mdpi.com

The asymmetric reduction of such α,β-unsaturated ketones can be achieved with high enantioselectivity using chiral catalysts. For example, the asymmetric hydrogenation of unfunctionalized aromatic ketones has been successfully carried out using polymer-supported chiral 1,2-diphenylethylenediamine (DPEN) derivatives as ligands for ruthenium catalysts. liv.ac.uknih.gov These systems have demonstrated high conversions and excellent enantiomeric excesses (ee).

A particularly relevant study showcases the asymmetric 1,2-reduction of various enones using potassium borohydride (B1222165) catalyzed by chiral N,N'-dioxide-scandium(III) complexes. This method provides access to chiral allylic alcohols in excellent yields and with high enantioselectivities. The data below illustrates the effectiveness of this catalytic system for a range of aromatic α,β-unsaturated ketones, providing a strong model for the potential reduction of 1-(2,5-dimethylphenyl)but-3-en-1-one.

EntryArRYield (%)ee (%)
1C₆H₅H9692
24-MeC₆H₄H9593
34-MeOC₆H₄H9491
44-ClC₆H₄H9785
52-NaphthylH9594
6C₆H₅Me9390

Organometallic Reagent Additions to Aldehydes

The addition of organometallic reagents to aldehydes is a fundamental carbon-carbon bond-forming reaction for the synthesis of secondary alcohols. To synthesize this compound, this strategy involves the addition of an allylmetal reagent to 2,5-dimethylbenzaldehyde.

The use of allyl Grignard reagents, such as allylmagnesium bromide, for the allylation of aldehydes is a well-established method. nih.govnih.gov However, achieving high enantioselectivity in these reactions often requires the use of chiral ligands or auxiliaries. The high reactivity of Grignard reagents can sometimes lead to challenges in controlling stereoselectivity. nih.gov

A more controlled and highly enantioselective approach involves the use of chiral allylboronate reagents. The asymmetric allylation of benzaldehyde using a diisopropyl D-(-)-tartrate modified allylboronate has been studied using quantum chemical methods, which support the formation of the (R)-secondary alcohol through a chair-like transition state. nih.govnih.gov This method has been shown to provide good to excellent enantioselectivity for a variety of aldehydes. While a specific example with 2,5-dimethylbenzaldehyde is not provided, the general success with other aromatic aldehydes suggests its applicability.

Catalytic approaches for the asymmetric synthesis of homoallylic alcohols from aldehydes have also been developed. nih.govorganic-chemistry.org For instance, a catalytic method for the enantioselective synthesis of homoallylic alcohols bearing a Z-alkenyl chloride or trifluoromethyl group has been reported, showcasing high yields and enantiomeric ratios for various aryl aldehydes, including those with ortho-substituents. nih.gov The table below summarizes the results for the synthesis of various homoallylic alcohols through a catalytic allylboration, demonstrating the broad scope of this methodology.

EntryAryl AldehydeProductYield (%)er
1Benzaldehyde1-Phenylbut-3-en-1-ol9695:5
22-Methylbenzaldehyde1-(o-Tolyl)but-3-en-1-ol8395:5
32,6-Dichlorobenzaldehyde1-(2,6-Dichlorophenyl)but-3-en-1-ol8694:6
43-Methoxybenzaldehyde1-(3-Methoxyphenyl)but-3-en-1-ol9496:4
54-Fluorobenzaldehyde1-(4-Fluorophenyl)but-3-en-1-ol9295:5

Elucidation of Reaction Mechanisms and Reactivity Profiles

Mechanistic Frameworks in Aryl Allylic Alcohol Transformations

The transformations of 1-(2,5-dimethylphenyl)but-3-en-1-ol can proceed through various reactive intermediates, including carbocations, radicals, and anions, depending on the reaction conditions.

Under acidic conditions, the hydroxyl group of this compound can be protonated to form a good leaving group (water), leading to the formation of a secondary allylic carbocation. This carbocation is stabilized by resonance, delocalizing the positive charge between the benzylic carbon and the terminal carbon of the allyl system. The presence of the electron-donating 2,5-dimethylphenyl group further stabilizes the carbocation through inductive effects and hyperconjugation.

This carbocation can then undergo nucleophilic substitution (S_N1) or elimination (E1) reactions. In an S_N1 reaction, a nucleophile attacks the carbocation, leading to the formation of a substitution product. Due to the delocalized nature of the carbocation, a mixture of products can be formed. In an E1 reaction, a proton is eliminated from an adjacent carbon, resulting in the formation of a conjugated diene.

Carbocation rearrangements, such as hydride or phenyl shifts, are also possible, leading to more stable carbocation intermediates and consequently, rearranged products. For instance, a 1,2-hydride shift could lead to a more stable tertiary carbocation if the substrate structure allows. The migratory aptitude of different groups generally follows the order: aryl > hydride > alkyl. stackexchange.com

Table 1: Representative Carbocation-Mediated Reactions of Aryl Allylic Alcohols

Starting MaterialReagentsMajor Product(s)Reaction Type
1-Phenylallyl alcoholHBr1-Bromo-1-phenylpropene, 3-bromo-1-phenylpropeneS_N1'
1-(4-Methoxyphenyl)but-3-en-1-olH₂SO₄, heat1-(4-Methoxyphenyl)-1,3-butadieneE1
2,3-Diphenylbutane-2,3-diolp-toluenesulfonic acid3,3-Diphenylbutan-2-onePinacol rearrangement

Note: This table presents data for analogous compounds to illustrate the principles of carbocation-mediated reactions.

The oxidation of this compound can proceed through radical intermediates, particularly in the presence of metal catalysts or radical initiators. For example, aryl-alcohol oxidases (AAOs) can catalyze the oxidation of aryl allylic alcohols to the corresponding aldehydes. nih.gov This process involves the formation of a radical species at the alcohol carbon. The reaction with 2-methyl-3-buten-2-ol (B93329) (MBO), a structurally related compound, and OH radicals has been studied, identifying acetone (B3395972) and glycolaldehyde (B1209225) as major products, indicating C-C bond cleavage following radical attack. au.dkeuropa.eu

Furthermore, allylic alcohols can be converted into effective radical allylating agents. nih.gov This typically involves the conversion of the hydroxyl group into a better leaving group under radical conditions. The resulting allylic radical can then participate in various C-C bond-forming reactions. The oxidation of allylic radicals by electron transfer, often involving copper salts, is another important pathway. acs.org

Anionic rearrangements of allylic alcohols are also well-established. A prominent example is the acs.orgorganic-chemistry.org-Wittig rearrangement, which involves the conversion of an allylic ether (formed from the corresponding alcohol) into a homoallylic alcohol. organic-chemistry.org This reaction proceeds through a concerted, pericyclic transition state and is driven by the formation of a more stable alkoxide. The reaction is initiated by deprotonation of the carbon adjacent to the ether oxygen, forming a carbanion. This is then followed by a acs.orgorganic-chemistry.org-sigmatropic shift.

Another relevant transformation is the Brook rearrangement, which involves the intramolecular migration of a silyl (B83357) group from carbon to oxygen in an α-silyl alkoxide. acs.org While not a direct reaction of the alcohol itself, it highlights the reactivity of derivatives of this compound under basic conditions.

Chiral Recognition and Stereodifferentiation Mechanisms

The development of enantioselective transformations for allylic alcohols is a significant area of research. For a chiral molecule like this compound, understanding the mechanisms of chiral recognition is crucial for controlling the stereochemical outcome of reactions.

In enantioselective catalysis, non-covalent interactions between the substrate, catalyst, and reagents play a pivotal role in differentiating between the two enantiomers of the substrate or in creating a new stereocenter with high selectivity. For aryl allylic alcohols like this compound, π-π stacking interactions between the 2,5-dimethylphenyl ring and a chiral ligand or catalyst are a key element of chiral recognition.

For instance, in the enantioselective lactonization of allylic alcohols catalyzed by a Pd(II) complex with the (S)-StackPhos ligand, π-acid catalysis is employed. researchgate.netnih.gov The chiral environment created by the catalyst directs the nucleophilic attack of the carboxylate to one face of the double bond, leading to high enantioselectivity. Similarly, aromatic stacking interactions have been shown to govern the catalytic activity of aryl-alcohol oxidase, where a T-shaped stacking interaction between a tyrosine residue in the enzyme and the alcohol substrate is crucial for the reaction. nih.gov

Table 2: Examples of Enantioselective Reactions of Aryl Allylic Alcohols

SubstrateCatalyst/ReagentProductEnantiomeric Excess (ee)
Cinnamyl alcoholChiral Rh(II) catalyst, diazoacetateAllylic etherup to 94%
Various allylic alcoholsPd(II)/(S)-StackPhosAllylic lactonesup to 99%
3-Aryl-substituted oxindolesBinaphthyl-modified organocatalystMichael adductsup to 91%

Note: This table presents data for analogous reactions to illustrate the principles of enantioselective catalysis.

Rearrangement Reactions and Sigmatropic Shifts

This compound is a prime candidate for various rearrangement reactions, particularly pericyclic sigmatropic shifts. These reactions are concerted processes that involve the migration of a σ-bond across a π-system.

The most relevant sigmatropic rearrangements for this compound are the organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangements, namely the Claisen and Cope rearrangements. organic-chemistry.orguh.edu Although a classic Claisen rearrangement requires an allyl vinyl ether, a variation known as the Johnson-Claisen rearrangement allows for the reaction of an allylic alcohol with an orthoester in the presence of an acid catalyst to yield a γ,δ-unsaturated ester.

The Oxy-Cope rearrangement is another pertinent transformation. organic-chemistry.org In this reaction, a 1,5-diene-3-ol, which could be synthesized from this compound, rearranges upon heating to an enol, which then tautomerizes to a δ,ε-unsaturated ketone. The reaction can be accelerated by converting the alcohol to an alkoxide (anionic Oxy-Cope rearrangement).

organic-chemistry.orgresearchgate.net- and uh.eduresearchgate.net-sigmatropic shifts are also possibilities. acs.orgorganic-chemistry.orgresearchgate.net For instance, a organic-chemistry.orgresearchgate.net-hydrogen shift would lead to the isomeric enol, which would tautomerize to the corresponding ketone. However, thermal organic-chemistry.orgresearchgate.net-hydrogen shifts are generally symmetry-forbidden and require photochemical conditions, whereas thermal uh.eduresearchgate.net-hydrogen shifts are symmetry-allowed. organic-chemistry.org

No Published Research Found for "this compound" in Specified Reactions

Extensive searches of scientific literature and chemical databases have yielded no specific information regarding the chemical compound this compound in the context of-sigmatropic rearrangements, Wittig rearrangements, tandem reaction sequences, or cascade reactions.

The provided outline requires a detailed and scientifically accurate elucidation of:

Tandem Reaction Sequences and Cascade Reactions

Without any available research on this particular compound, it is not possible to generate a scientifically accurate and authoritative article that adheres to the strict confines of the requested topics. The creation of such an article would require speculation or the generation of hypothetical data, which would not meet the standards of factual, science-based content.

Therefore, the requested article focusing solely on the chemical compound “this compound” and its involvement in the specified reactions cannot be produced at this time due to the absence of relevant scientific information.

Derivatization and Functionalization for Advanced Chemical Applications

Strategies for Modifying the Hydroxyl Functionality

The hydroxyl group is a key reactive center, enabling the formation of various derivatives through substitution reactions.

The conversion of the hydroxyl group in homoallylic alcohols to ethers and halides is a fundamental transformation. For instance, the Williamson ether synthesis, involving deprotonation of the alcohol with a strong base like sodium hydride followed by reaction with an alkyl halide, would be a standard method to produce homoallyl ethers. The choice of the alkyl halide would determine the nature of the resulting ether.

Similarly, the hydroxyl group can be substituted by a halogen atom to form homoallyl halides. Treatment with reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would be expected to yield the corresponding chloride or bromide, respectively. These transformations are often crucial for subsequent coupling reactions or other nucleophilic substitutions.

Esterification and acylation reactions serve not only as a synthetic strategy but also as a method for analytical enhancement, particularly for techniques like gas chromatography (GC) and mass spectrometry (MS). The conversion of the polar hydroxyl group into a less polar ester or acyl group can improve the volatility and chromatographic behavior of the compound.

Reagents such as acetic anhydride (B1165640) or acyl chlorides in the presence of a base like pyridine (B92270) are commonly employed for this purpose. The resulting esters of 1-(2,5-dimethylphenyl)but-3-en-1-ol would exhibit different retention times and fragmentation patterns in GC-MS analysis, aiding in their identification and quantification in complex mixtures.

Functionalization of the Alkenyl Moiety

The terminal double bond in this compound is susceptible to a variety of addition reactions, allowing for the introduction of new functional groups.

The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond would lead to the formation of a dihalogenated derivative. This reaction typically proceeds via a cyclic halonium ion intermediate, followed by backside attack by the halide ion, resulting in an anti-addition product. The presence of the bulky 2,5-dimethylphenyl group might influence the stereochemical outcome of this reaction.

Epoxidation of the alkenyl moiety would yield an epoxide, a versatile intermediate for further transformations. The use of peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) is a common method for this transformation. Given the presence of a chiral center at the carbon bearing the hydroxyl group, diastereoselective epoxidation is a significant possibility. The hydroxyl group can direct the epoxidizing agent to one face of the double bond, leading to the preferential formation of one diastereomer. This substrate-controlled diastereoselectivity is a powerful tool in stereoselective synthesis.

Conjugate Additions and Subsequent Transformations

While this compound itself is not a conjugated system, it can be a precursor to α,β-unsaturated carbonyl compounds through oxidation of the alcohol to a ketone. The resulting 1-(2,5-dimethylphenyl)but-3-en-1-one would then be susceptible to conjugate addition reactions. Michael acceptors, such as organocuprates (Gilman reagents), could then add to the β-position of the enone, allowing for the formation of a new carbon-carbon bond. Subsequent transformations of the resulting enolate could lead to a variety of complex molecular architectures.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the connectivity of atoms can be pieced together.

¹H NMR Spectroscopy: The proton NMR spectrum of 1-(2,5-dimethylphenyl)but-3-en-1-ol is expected to show distinct signals corresponding to the aromatic protons, the vinyl protons of the butenyl group, the carbinol proton (CH-OH), the allylic protons (CH₂), and the methyl groups on the phenyl ring. The splitting patterns of these signals would provide information about neighboring protons. For instance, the carbinol proton would likely appear as a triplet due to coupling with the adjacent methylene group.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments within the molecule. Separate signals are expected for the aromatic carbons, the olefinic carbons of the double bond, the carbon bearing the hydroxyl group, the allylic carbon, and the methyl carbons. The chemical shifts of these carbons are indicative of their electronic environment.

Predicted NMR Data for this compound

Atom Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
Aromatic CH7.00 - 7.20125.0 - 135.0m-
Vinylic CH5.80 - 6.00134.0 - 136.0m-
Vinylic CH₂5.10 - 5.30117.0 - 119.0m-
Carbinol CH4.70 - 4.9072.0 - 74.0tJ = 6.4
Allylic CH₂2.40 - 2.6043.0 - 45.0m-
Ar-CH₃2.30 - 2.4020.0 - 22.0s-
OHVariable-br s-

Note: The predicted data is based on analogous compounds and may vary from experimental values.

Infrared (IR) and Vibrational Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint.

For this compound, the IR spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The presence of the carbon-carbon double bond in the butenyl group would be indicated by a C=C stretching absorption around 1640 cm⁻¹. Furthermore, characteristic absorptions for the substituted benzene ring would be observed in the fingerprint region (below 1500 cm⁻¹).

Predicted IR Absorption Bands for this compound

Functional Group Predicted Absorption Range (cm⁻¹) Vibrational Mode
Alcohol (O-H)3200 - 3600Stretching (broad)
Aromatic C-H3000 - 3100Stretching
Alkene C-H3010 - 3095Stretching
Aliphatic C-H2850 - 3000Stretching
Alkene C=C1640 - 1680Stretching
Aromatic C=C1450 - 1600Stretching
C-O1050 - 1250Stretching

Mass Spectrometry (MS) for Molecular Composition and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum can provide valuable structural information. Common fragmentation pathways for this molecule would likely involve the loss of a water molecule from the alcohol group, cleavage of the bond between the carbinol carbon and the phenyl ring, and fragmentation of the butenyl side chain.

Predicted Key Mass Spectral Fragments for this compound

m/z Value Predicted Fragment Significance
[M]⁺[C₁₂H₁₆O]⁺Molecular Ion
[M-H₂O]⁺[C₁₂H₁₄]⁺Loss of water
[M-C₄H₇]⁺[C₈H₉O]⁺Loss of butenyl radical
[C₉H₁₁]⁺[ (CH₃)₂C₆H₃CH₂ ]⁺Benzylic cation

X-ray Crystallography for Absolute Stereochemical Configuration Determination

X-ray crystallography is a technique used to determine the three-dimensional arrangement of atoms in a crystalline solid. For chiral molecules like this compound, which has a stereocenter at the carbinol carbon, X-ray crystallography of a single crystal can unambiguously determine its absolute stereochemistry (R or S configuration).

While there are no published crystal structures for this compound, this technique would be the definitive method for confirming the spatial orientation of the substituents around the chiral center, provided a suitable single crystal can be grown. The analysis of the diffraction pattern produced when X-rays pass through the crystal allows for the construction of a detailed electron density map, from which the atomic positions can be determined with high precision.

Computational Chemistry and Theoretical Modeling of 1 2,5 Dimethylphenyl but 3 En 1 Ol Systems

Density Functional Theory (DFT) Studies of Reaction Pathways and Transition States

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. In the context of 1-(2,5-dimethylphenyl)but-3-en-1-ol, DFT calculations are instrumental in mapping out the potential energy surfaces of its formation reactions, such as the allylation of 2,5-dimethylbenzaldehyde (B165460). These calculations help in identifying the most plausible reaction pathways by determining the energies of reactants, products, intermediates, and, crucially, transition states. pitt.edumdpi.com

Transition metal-catalyzed carbon-carbon bond forming reactions are a common route to synthesizing homoallylic alcohols. pitt.edu DFT studies on analogous systems, such as the palladium-catalyzed allylation of primary amines by allylic alcohols, have elucidated potential mechanisms. researchgate.net For the synthesis of this compound, DFT could be employed to model the interaction of an allylating agent (e.g., allylmagnesium bromide or an allyltin (B8295985) reagent) with 2,5-dimethylbenzaldehyde. The calculations would focus on locating the transition state structures for the carbon-carbon bond formation.

A typical DFT study would involve:

Geometry Optimization: Finding the lowest energy structures for all species involved in the reaction.

Frequency Calculations: To confirm that optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain thermodynamic data like Gibbs free energies.

Intrinsic Reaction Coordinate (IRC) Calculations: To verify that a transition state connects the correct reactant and product states.

Research on similar reactions, like the palladium-catalyzed methoxycarbonylation of styrene, has shown that DFT can effectively predict activation energy barriers for key steps like CO insertion. mdpi.com For the formation of this compound, DFT would help in understanding the energetics of the nucleophilic attack on the carbonyl carbon and the role of any catalysts or additives. For instance, studies on palladium-catalyzed amination of allylic alcohols have used DFT to understand the role of co-catalysts in facilitating the rate-limiting C-O oxidative addition step through hydrogen-bonding networks. mdpi.com

Table 1: Hypothetical DFT-Calculated Relative Free Energies for the Allylation of 2,5-dimethylbenzaldehyde

SpeciesRelative Free Energy (kcal/mol)Description
Reactants0.02,5-dimethylbenzaldehyde + Allyl Grignard
Pre-reaction Complex-5.2Coordination of the Grignard reagent to the carbonyl oxygen
Transition State (TS1)+15.8C-C bond formation
Product Complex-25.4Initial product before workup
Products-30.1This compound + Mg salts

This table presents hypothetical data for illustrative purposes, based on typical values for similar reactions.

Elucidation of Enantioselectivity and Diastereoselectivity through Transition State Analysis

The synthesis of this compound from 2,5-dimethylbenzaldehyde and an allylating agent can lead to a racemic mixture of enantiomers. Achieving stereoselectivity is a major goal in modern organic synthesis, and computational transition state analysis is a key tool for understanding and predicting the origins of enantioselectivity and diastereoselectivity. uio.noacademie-sciences.fr

For reactions like the synthesis of homoallylic alcohols, the Zimmerman-Traxler model is often invoked to explain the observed diastereoselectivity. nih.govacs.orgopenochem.org This model proposes a six-membered, chair-like transition state where the substituents on the aldehyde and the allylmetal reagent occupy specific pseudo-equatorial or pseudo-axial positions to minimize steric interactions. nih.govacs.org DFT calculations can be used to locate and compare the energies of these different chair-like and alternative boat-like transition state structures. nih.gov

The stereochemical outcome is determined by the relative energies of the competing transition states leading to the different stereoisomers. A lower energy transition state implies a faster reaction rate and, therefore, a more abundant product. For example, in the reaction of γ,γ-disubstituted allylzinc species with aldehydes, computational studies have shown that the substituent of the aldehyde may prefer a pseudo-axial position to avoid unfavorable gauche interactions, a deviation from the classic Zimmerman-Traxler prediction. acs.orgresearchgate.net

Table 2: Hypothetical Energy Differences for Diastereomeric Transition States in the Formation of a Substituted Homoallylic Alcohol

Transition State ModelLeading to DiastereomerRelative Energy (kcal/mol)Predicted Major Product
Chair (R-group equatorial)anti0.0anti
Chair (R-group axial)syn+2.1
Boat (Twist-boat)syn+4.5

This table illustrates how the calculated energy differences between competing transition states can predict the major diastereomer.

In cases of enantioselective catalysis, where a chiral ligand is used, DFT is employed to model the transition states involving the catalyst-substrate complex. These models help to rationalize why one enantiomer is formed preferentially by identifying the key steric and electronic interactions between the chiral ligand and the substrates within the transition state geometry.

Conformational Analysis and Stereoelectronic Effects

The reactivity and stability of a flexible molecule like this compound are influenced by its preferred conformations. Conformational analysis involves studying the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. ifes.edu.br Computational methods, ranging from molecular mechanics to high-level quantum mechanics, are used to determine the relative energies of different conformers and the energy barriers between them. nih.gov

For this compound, key rotatable bonds include the C-C bond between the phenyl ring and the carbinol carbon, and the C-C bond between the carbinol carbon and the allylic group. Rotation around these bonds will give rise to various staggered and eclipsed conformations with different energy levels due to steric hindrance and stereoelectronic effects.

Stereoelectronic effects are orbital interactions that stabilize particular conformations. msu.rubaranlab.org In allylic systems, these effects can be significant. For example, hyperconjugation involving the σ-orbitals of the C-H or C-C bonds and the π*-orbital of the double bond can influence conformational preference. Theoretical calculations can quantify the stabilizing energy of these interactions. rsc.org In reactions, maintaining optimal stereoelectronic interactions in the transition state can be a critical factor in determining stereoselectivity, a phenomenon known as the kinetic anomeric effect in related systems. libretexts.org

Table 3: Example of Conformational Energy Profile for a Butane-like Fragment

Dihedral Angle (°)ConformationRelative Energy (kcal/mol)
0Eclipsed4.5
60Gauche0.9
120Eclipsed3.6
180Anti0.0

This table shows a typical energy profile for rotation around a central C-C bond, illustrating the relative stabilities of different conformers.

Molecular Dynamics Simulations for Reactive Systems

While DFT provides a static picture of a reaction at 0 Kelvin, Molecular Dynamics (MD) simulations allow for the study of the time evolution of a molecular system, including solvent effects and temperature. nih.govnumberanalytics.com MD simulations model the behavior of atoms and molecules over time by applying the principles of classical mechanics. fiveable.meebsco.com

For a reactive system like the synthesis of this compound, MD simulations can provide insights into:

Solvent Effects: How solvent molecules arrange around the reactants and the transition state, and how this solvation affects the reaction barrier. nih.gov

Reaction Dynamics: The actual trajectory of the atoms as they move from the reactant state to the product state. ebsco.com

Conformational Sampling: Exploring the vast conformational space of flexible molecules to identify the most relevant structures for reactivity. nih.gov

To study chemical reactions, which involve bond breaking and forming, specialized MD methods are required. One such approach is Quantum Mechanics/Molecular Mechanics (QM/MM), where the reactive core of the system is treated with a quantum mechanical method (like DFT), while the surrounding environment (like the solvent) is treated with a classical force field. Another emerging method is the use of reactive force fields (e.g., ReaxFF), which can model chemical reactions within a classical MD framework. acs.org These simulations can be used to calculate free energy profiles for reactions in solution and to understand the role of dynamics in catalysis. numberanalytics.comnumberanalytics.com

Catalytic Strategies and Green Chemistry Principles in the Synthesis of 1 2,5 Dimethylphenyl but 3 En 1 Ol

The synthesis of specific chiral molecules like 1-(2,5-dimethylphenyl)but-3-en-1-ol, a homoallylic alcohol, relies on advanced catalytic methods that offer high efficiency, selectivity, and adherence to environmentally conscious principles. Modern synthetic chemistry emphasizes not only the successful construction of a target molecule but also the elegance and sustainability of the route. This involves the use of catalytic amounts of reagents to generate products with high stereochemical purity and the integration of green chemistry principles to minimize environmental impact.

Strategic Applications in Complex Organic Synthesis

The strategic placement of functional groups in 1-(2,5-dimethylphenyl)but-3-en-1-ol makes it an important precursor in multi-step synthetic sequences. The interplay between the hydroxyl group and the terminal alkene allows for a range of selective modifications, providing access to a variety of more complex molecules.

Future Research Directions in Aryl Substituted Homoallylic Alcohols

Development of Novel Stereoselective Methodologies

The precise control of stereochemistry is paramount in modern organic synthesis, particularly in the preparation of pharmaceuticals where different enantiomers of a molecule can have vastly different biological effects. acs.org Future research will undoubtedly focus on the development of more advanced and versatile stereoselective methods for the synthesis of aryl-substituted homoallylic alcohols.

A significant area of development is the design of novel chiral catalysts that can facilitate highly enantioselective and diastereoselective allylations of aldehydes and ketones. acs.orgnih.gov While significant progress has been made with chiral phosphoric acids and metal complexes, there is still a need for catalysts that are more robust, cheaper, and have a broader substrate scope. acs.orgrsc.org For instance, the development of catalysts that can effectively control the stereochemistry in the synthesis of highly substituted or sterically hindered homoallylic alcohols remains a challenge. nih.gov

Furthermore, researchers are exploring kinetic resolution strategies where a chiral catalyst selectively reacts with one enantiomer of a racemic starting material, allowing for the separation of the desired enantiomer. nih.gov The development of dynamic kinetic resolution processes, where the unreacted enantiomer is continuously racemized, could provide a highly efficient route to a single, desired stereoisomer. mdpi.com

Table 1: Comparison of Selected Stereoselective Methods for Homoallylic Alcohol Synthesis

MethodCatalyst/ReagentKey FeaturesTypical Enantiomeric Excess (ee)Reference
Asymmetric AllylborationChiral Phosphoric AcidMild conditions, high Z-selectivity for specific substrates.97-99% acs.org
Lewis Acid Catalyzed AllylationBF₃·OEt₂Inverts inherent Z-selectivity to E-selectivity.>20:1 E/Z ratio rsc.org
Nickel-Catalyzed CouplingNi(cod)₂/XantphosDirect use of unactivated homoallylic alcohols.N/A (focus on C-C coupling) nih.gov
Cobalt-Catalyzed AllylationCobalt/Photoredox Dual CatalysisHigh diastereoselectivity and enantioselectivity.High organic-chemistry.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, and greater scalability. elveflow.comresearchgate.netdigitellinc.com The integration of the synthesis of aryl-substituted homoallylic alcohols with flow chemistry platforms is a key area for future development. Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and selectivities. nih.govacs.org

The ability to safely handle hazardous reagents and intermediates in a closed-loop flow system is particularly advantageous. nih.gov For example, the in-situ generation and immediate use of highly reactive organometallic reagents, which are often employed in allylation reactions, can be performed more safely and efficiently in a flow setup. acs.orgresearchgate.net

Furthermore, the combination of flow chemistry with automated synthesis platforms and machine learning algorithms holds the potential to revolutionize reaction discovery and optimization. researchgate.netchemspeed.com Automated systems can perform a large number of experiments in a high-throughput manner, rapidly screening different catalysts, reagents, and reaction conditions to identify optimal synthetic routes. nih.gov This data-rich approach will accelerate the development of new and improved methods for preparing aryl-substituted homoallylic alcohols. nih.gov

Exploration of Undiscovered Reactivity Modes and Transformations

While the primary utility of aryl-substituted homoallylic alcohols lies in their role as synthetic intermediates, there is a growing interest in exploring their direct reactivity to unlock novel chemical transformations. mdpi.com Future research will likely uncover new ways to functionalize these molecules, expanding their synthetic utility.

One promising avenue is the development of new catalytic systems that can selectively activate and transform the different functional groups present in homoallylic alcohols. For example, nickel-catalyzed arylative substitution reactions have been shown to directly convert homoallylic alcohols into allylic arenes, demonstrating a novel C-O bond activation strategy. nih.govnih.gov Further exploration of transition metal catalysis could lead to a host of new C-C and C-heteroatom bond-forming reactions.

The oxidation of homoallylic alcohols can also lead to a variety of valuable products, and the outcome can be controlled by the choice of oxidant. mdpi.comresearchgate.net For instance, different reagents can selectively produce the corresponding carbonyl compounds, allylic oxidation products, or epoxides. mdpi.com Investigating new and more selective oxidation methods will continue to be an active area of research. Additionally, the development of tandem reactions, where a homoallylic alcohol is formed and then immediately participates in a subsequent transformation in a one-pot process, will be a key strategy for increasing synthetic efficiency.

Advanced Computational Design and Predictive Modeling for Reaction Outcomes

In recent years, computational chemistry has become an indispensable tool in understanding and predicting the outcomes of chemical reactions. bath.ac.ukchemrxiv.orgrsc.org The application of advanced computational methods, such as density functional theory (DFT), to the study of reactions that produce aryl-substituted homoallylic alcohols will be crucial for future progress. nih.gov

Computational modeling can provide detailed insights into reaction mechanisms, helping chemists to understand the factors that control stereoselectivity. nih.govbohrium.com By modeling the transition states of competing reaction pathways, it is possible to predict which stereoisomer will be favored under a given set of conditions. chemrxiv.org This predictive power can guide the rational design of new and more effective catalysts and reagents. chemrxiv.orgbohrium.com

Furthermore, the integration of computational modeling with machine learning is poised to create powerful predictive tools for reaction outcomes. bath.ac.uk By training machine learning algorithms on large datasets of experimental results and calculated properties, it will be possible to develop models that can accurately predict the yield and stereoselectivity of a reaction for a given set of starting materials and conditions. frontiersin.org This will not only accelerate the discovery of new reactions but also enable the in silico design of optimal synthetic routes to complex target molecules.

Computational ApproachApplication in Homoallylic Alcohol SynthesisPotential Impact
Density Functional Theory (DFT)Elucidation of reaction mechanisms and transition state analysis for stereoselectivity.Rational design of more selective catalysts.
Molecular Mechanics (MM)Rapid conformational analysis of catalysts and substrates.High-throughput screening of potential catalysts.
Machine Learning (ML)Prediction of reaction outcomes (yield, stereoselectivity) based on large datasets.Accelerated discovery and optimization of synthetic routes.

Q & A

Q. What synthetic routes are recommended for preparing 1-(2,5-dimethylphenyl)but-3-en-1-ol with high purity?

A two-step synthesis is common:

  • Step 1 : Friedel-Crafts alkylation of 2,5-dimethylbenzene with a suitable acylating agent (e.g., but-3-enoyl chloride) to form the ketone intermediate.
  • Step 2 : Reduction of the ketone to the alcohol using NaBH₄ or LiAlH₄, followed by purification via column chromatography. Key Considerations : Optimize reaction temperature (e.g., 0–5°C for acylation to minimize side products) and stoichiometry (1:1.2 molar ratio of substrate to acylating agent) .

Q. How can the structure of this compound be confirmed using spectroscopic methods?

  • ¹H NMR : Expect signals at δ 1.8–2.1 ppm (methyl groups on the aromatic ring), δ 4.5–5.5 ppm (hydroxyl proton, exchangeable), and δ 5.2–5.8 ppm (alkene protons).
  • ¹³C NMR : Peaks near δ 20–25 ppm (methyl carbons), δ 70–75 ppm (alcohol carbon), and δ 120–140 ppm (alkene and aromatic carbons).
  • IR : Strong O-H stretch (~3200–3500 cm⁻¹) and C=C stretch (~1650 cm⁻¹). Validation : Compare data with structurally similar compounds like 1-(p-dimethylaminophenyl)-3-methyl-3-buten-1-ol .

Q. What HPLC conditions are suitable for purity analysis of this compound?

Use a reverse-phase C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min flow rate. Detection at 254 nm is recommended for aromatic systems. For enhanced resolution, consider Newcrom R1 columns, which separate polar and nonpolar moieties effectively .

Advanced Research Questions

Q. How can stereochemical challenges during synthesis (e.g., alkene geometry) be addressed?

  • Control of E/Z Isomerism : Use stereoselective conditions such as Wittig or Horner-Wadsworth-Emmons reactions. For example, employ stabilized ylides to favor the desired alkene geometry.
  • Verification : X-ray crystallography (as demonstrated for (E)-1-(2,5-dimethylphenyl)-3-phenylprop-2-en-1-one) or NOESY NMR to confirm spatial arrangement .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR)?

  • Dynamic Effects : Investigate restricted rotation of the aromatic ring using variable-temperature NMR.
  • Impurity Analysis : Cross-validate with GC-MS to detect trace byproducts (e.g., dimerization products from the alkene moiety). Case Study : In related compounds, unexpected splitting arose from diastereomeric intermediates; chiral chromatography may resolve this .

Q. How can computational modeling predict reactivity in catalytic applications (e.g., asymmetric synthesis)?

  • DFT Calculations : Optimize the geometry of this compound and its transition states using software like Gaussian. Focus on steric effects from the 2,5-dimethyl group.
  • Docking Studies : Model interactions with chiral catalysts (e.g., BINOL-derived phosphoric acids) to predict enantioselectivity. Reference : Similar approaches were used for ketone intermediates in Friedel-Crafts reactions .

Q. What are the challenges in scaling up the synthesis while maintaining regioselectivity?

  • Batch vs. Flow Chemistry : Flow systems improve heat dissipation and reduce side reactions (e.g., polymerization of the alkene).
  • Catalyst Loading : Optimize Lewis acid catalysts (e.g., AlCl₃) at <10 mol% to minimize waste. Data-Driven Approach : Monitor reaction progress via in-line FTIR to adjust conditions dynamically .

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